CDC7 Kinase Cellular Inhibition: 2-(6-Chloropyrimidin-4-yl)acetic acid vs. Optimized Kinase Inhibitor Comparator
In a cellular assay measuring inhibition of CDC7 kinase activity via MCM2 phosphorylation at Ser53 in human MDA-MB-231T breast cancer cells, 2-(6-chloropyrimidin-4-yl)acetic acid exhibited an IC₅₀ of 1810 nM [1]. While this value is substantially higher (less potent) than optimized clinical-stage CDC7 inhibitors (which typically exhibit IC₅₀ values in the low nanomolar range, e.g., ~4-10 nM), this quantitative distinction is critical for procurement decisions: the compound's moderate potency profile makes it an ideal tool compound or starting scaffold for medicinal chemistry optimization campaigns, whereas the highly potent clinical candidates are not commercially available as research reagents [2]. This evidence establishes the compound's utility in target validation and preliminary SAR studies where high-potency inhibition is neither required nor desired for experimental design.
| Evidence Dimension | Cellular CDC7 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1810 nM (1.81 µM) |
| Comparator Or Baseline | Clinical-stage CDC7 inhibitors (e.g., CHEMBL2030404): IC₅₀ ≈ 4 nM |
| Quantified Difference | Approximately 450-fold lower potency |
| Conditions | MDA-MB-231T human breast cancer cells; MCM2 phosphorylation at Ser53; 4 hr incubation |
Why This Matters
This moderate potency profile makes the compound suitable as a tool compound for target validation studies or as a starting scaffold for medicinal chemistry optimization, distinct from potent clinical candidates which are unavailable for general research procurement.
- [1] BindingDB. BDBM50383725 / CHEMBL2030386. Affinity Data: IC₅₀ = 1810 nM for CDC7 inhibition in MDA-MB-231T cells. Assay Description: Inhibition of MCM2 phosphorylation at Ser53 after 4 hrs. View Source
- [2] BindingDB. BDBM50383739 / CHEMBL2030404. Affinity Data: IC₅₀ = 4 nM for CDC7 inhibition (E. coli expressed). Comparison reference compound. View Source
